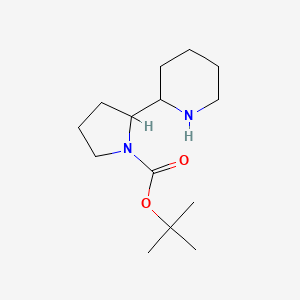

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

The compound "Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl pyrrolidine and piperidine carboxylates, which are closely related to the compound . These compounds are intermediates in the synthesis of various pharmacologically active molecules, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, nociceptin antagonists, and other biologically active compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include asymmetric synthesis, debenzylation, ring hydrogenation, nitrile anion cyclization, and other transformations. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involved a one-pot process with three transformations, yielding multihundred gram quantities of the intermediate . Another example is the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which was used in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods and, in some cases, X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined and found to crystallize in the triclinic space group with specific cell parameters . Similarly, the structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with its bond lengths and angles being typical for such piperazine-carboxylates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include cyclization, acylation, sulfonation, substitution, and isomerization. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Another compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized through acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using spectroscopic methods such as FT-IR, NMR, and MS. X-ray diffraction studies provided insights into the crystal structures and conformation of the molecules. For example, the proline ring in the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was found to be in an envelope conformation . Density functional theory (DFT) calculations were also performed to determine the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals of the compounds .

Applications De Recherche Scientifique

Applications in Asymmetric Synthesis

Chiral sulfinamides, especially tert-butanesulfinamide, have gained prominence as chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. This compound has emerged as a gold standard in the last two decades for asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, highlighting the compound's significance in developing pharmaceuticals and complex organic molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).

Synthetic Route Optimization

The synthesis of vandetanib, a therapeutic compound, demonstrates the utility of tert-butyl derivatives in optimizing synthetic routes for industrial production. The study on vandetanib synthesis analyzed various synthetic routes, finding that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were crucial intermediates. This showcases the compound's role in developing more efficient, high-yield synthetic pathways with commercial value, underscoring its importance in pharmaceutical manufacturing (Mi, 2015).

Role in Medicinal Chemistry

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate derivatives, such as pyrrolidine, have been extensively studied for their versatility as a scaffold in drug discovery. These compounds are valued for their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. Their application spans various bioactive molecules with target selectivity, particularly in developing compounds for treating human diseases. The review of pyrrolidine derivatives from 2015 to date highlights their significant potential in medicinal chemistry for creating new drugs with varied biological profiles (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Contributions to Organic Synthesis

Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions elucidates the compound's role in organic synthesis. These systems, involving aromatic, heterocyclic, and aliphatic amines, including piperidine and pyrrolidine derivatives, demonstrate the compound's utility in facilitating efficient and eco-friendly synthetic methodologies. This approach is particularly relevant for commercial exploitation, highlighting the compound's significance in sustainable chemistry and industrial applications (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl 2-piperidin-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(16)11-7-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJDBVXBFHWXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185556 | |

| Record name | 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929974-16-3 | |

| Record name | 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)